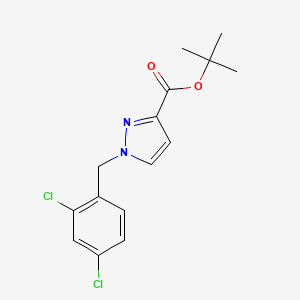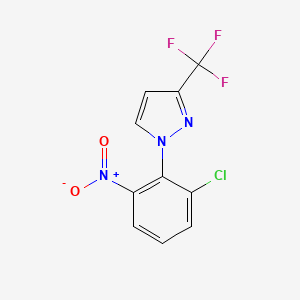![molecular formula C25H19ClF4N2O2 B10910259 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B10910259.png)
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the difluoromethoxy and chlorophenyl groups through nucleophilic substitution reactions. The final step involves the etherification of the phenyl ring with difluoromethyl ether under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-CHLORO-3-[4-(METHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 4-[4-CHLORO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL TRIFLUOROMETHYL ETHER
Uniqueness
The presence of the difluoromethoxy group in 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER imparts unique chemical properties, such as increased lipophilicity and stability, which may enhance its bioactivity and suitability for various applications compared to similar compounds.
This detailed article provides a comprehensive overview of 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H19ClF4N2O2 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H19ClF4N2O2/c1-15-2-4-16(5-3-15)14-32-23(18-8-12-20(13-9-18)34-25(29)30)21(26)22(31-32)17-6-10-19(11-7-17)33-24(27)28/h2-13,24-25H,14H2,1H3 |
InChI Key |
WNVZHBQLKPMESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


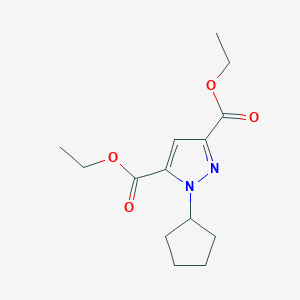
![[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B10910178.png)
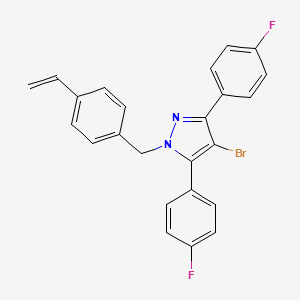
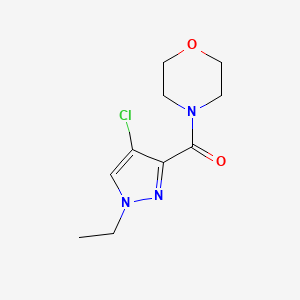
![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10910195.png)
![[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol](/img/structure/B10910202.png)
![1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910212.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10910238.png)

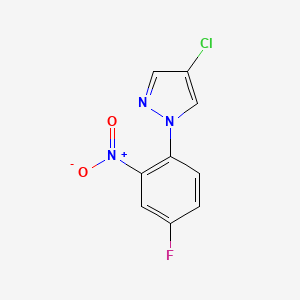
![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10910250.png)
